
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-trans,6-trans,10-trans-geranylgeranyl diphosphate(3-) is trianion of 2-trans,6-trans,10-trans-geranylgeranyl diphosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 2-trans,6-trans,10-trans-geranylgeranyl diphosphate.
Aplicaciones Científicas De Investigación
Cembranolides Synthesis A key chemical used in the synthesis of cembranolides is (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl diphosphate. This substance acts as a vital intermediate in the production process. These cembranolides are synthesized using geraniol and linalool as starting materials, incorporating improved synthetic methods (Zhi‐Cai ‐C Wang, Q. Zheng, Bi Gao, & S. Fan, 2010).
Enzyme Reactions This compound is also pivotal in enzyme reactions, particularly with undecaprenyl diphosphate synthase from Micrococcus luteus B-P 26. It's used to study the reactivity of homologs of homoallylic substrates. The enzymatic reactions of E- or Z-3-methylhex-3-enyl diphosphate with farnesyl diphosphate, utilizing the undecaprenyl diphosphate synthase of Micrococcus luteus B-P 26, are of particular interest in scientific research (M. Nagaki, Shunsuke Sato, Y. Maki, T. Nishino, & T. Koyama, 2000).
Medicinal Chemistry It also plays a role in medicinal chemistry, particularly in the design and synthesis of rigidified lanthanide chelates. These chelates are used in magnetic resonance imaging (MRI) as contrast agents, and the compound's ability to affect the conformational mobility and relaxivity of these agents is of significant interest (R. Ranganathan, N. Raju, Helen Fan, Xun Zhang, M. Tweedle, J. Desreux, & V. Jacques, 2002).
Bioactive Metabolites Furthermore, the compound is associated with the isolation of bioactive metabolites from Artabotrys species. These metabolites exhibit antimicrobial activity and mosquito larvicidal potency, indicating the compound's relevance in discovering and developing new bioactive substances (S. Nyandoro, C. C. Joseph, M. Nkunya, K. Hosea, 2013).
Solid-State Chemistry In solid-state chemistry, the compound is related to the synthesis of mixed alkali zinc pyrophosphates. These phosphates feature a [Li2Zn2P4O20]14- anionic skeleton and play a role in understanding the structural and thermal properties of materials (Zhaohui Chen, Yuan Fang, Wenyao Zhang, Wen-Qiao Chen, Xuefang Lu, Q. Jing, & Ming-Hsien Lee, 2018).
Propiedades
Nombre del producto |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl diphosphate |
|---|---|
Fórmula molecular |
C20H33O7P2-3 |
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3/b18-11+,19-13+,20-15+ |
Clave InChI |
OINNEUNVOZHBOX-QIRCYJPOSA-K |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C |
Sinónimos |
geranylgeraniol diphosphate geranylgeranyl diphosphate geranylgeranyl pyrophosphate geranylgeranyl pyrophosphate, (Z,E,E)-isomer geranylgeranyl pyrophosphate, 14C-labeled, (E,E,E)-isomer GGPP cpd GGPP diphosphate nerylneryl diphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



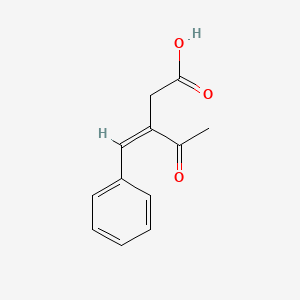
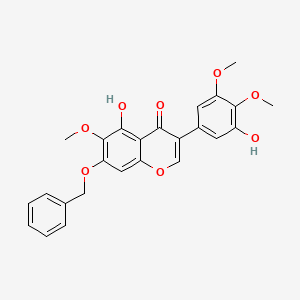
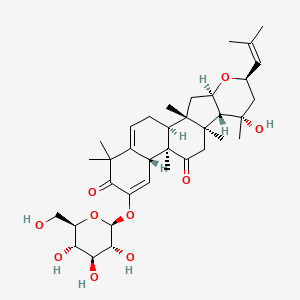
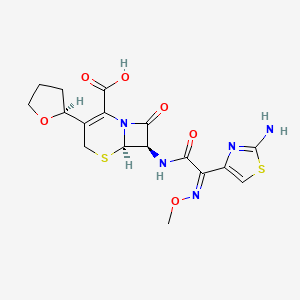

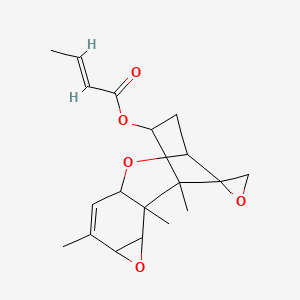
![(2S,15R)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1236672.png)
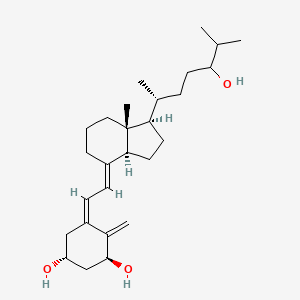
![sodium;4-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1236680.png)


![2-[4-[(2R)-2-[(3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]-2,6-dioxo-1-piperidinyl]acetic acid ethyl ester](/img/structure/B1236683.png)
![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)
![[(3S,8S,9S,10R,13S,14S,16S,17S)-17-acetyl-3-[4-hydroxy-6-(hydroxymethyl)-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] 4-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B1236686.png)